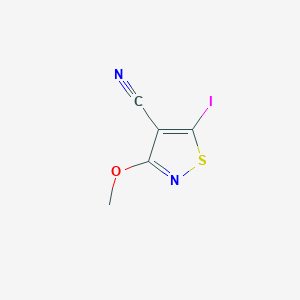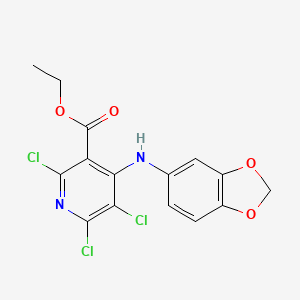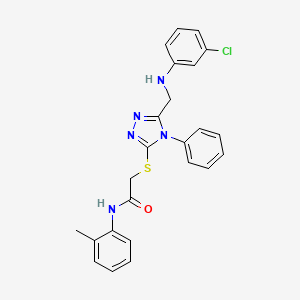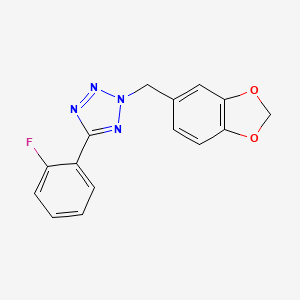![molecular formula C20H20N4O B11092395 3-methyl-6-phenyl-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B11092395.png)
3-methyl-6-phenyl-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]AMINO}-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an isopropylphenyl group, a methylideneamino group, and a phenyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]AMINO}-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE typically involves the reaction of 4-isopropylbenzaldehyde with 3-methyl-6-phenyl-1,2,4-triazine-5(4H)-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as methanol, at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]AMINO}-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]AMINO}-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]AMINO}-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE
- 4-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE
Uniqueness
4-{[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]AMINO}-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE is unique due to its specific structural features, such as the isopropylphenyl group, which may confer distinct chemical and biological properties compared to similar compounds. These unique features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-methyl-6-phenyl-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazin-5-one |
InChI |
InChI=1S/C20H20N4O/c1-14(2)17-11-9-16(10-12-17)13-21-24-15(3)22-23-19(20(24)25)18-7-5-4-6-8-18/h4-14H,1-3H3/b21-13+ |
InChI Key |
MLPJHRDIWGPXFB-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=NN=C(C(=O)N1/N=C/C2=CC=C(C=C2)C(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C(C(=O)N1N=CC2=CC=C(C=C2)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan-2-carboxylic acid, 5-[(4-methoxy-3-methylbenzenesulfonylamino)methyl]-, ethyl ester](/img/structure/B11092313.png)

![4,4'-[(4-fluorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11092332.png)

![(2Z)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11092345.png)
![2-[(Diphenylphosphoryl)amino]ethyl diphenylphosphinate](/img/structure/B11092348.png)

![3,3'-{Biphenyl-4,4'-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11092357.png)

![N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11092373.png)
![ethyl 2-{[(5-{[(3-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11092377.png)
![5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B11092379.png)
![2-chloro-5-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11092388.png)
![(5E)-1-(4-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11092402.png)
